3-Methylbenzoate
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Overview
Description
3-Methylbenzoate is an organic compound belonging to the benzoate ester family. It is characterized by a benzene ring connected to an ester functional group. This compound is commonly utilized in various applications across multiple industries due to its unique chemical properties .
Preparation Methods
3-Methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with methanol. This reaction typically takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where 3-methylbenzoic acid reacts with diazomethane in an ether solution to produce this compound .
Chemical Reactions Analysis
3-Methylbenzoate undergoes various chemical reactions, including:
Scientific Research Applications
3-Methylbenzoate has a wide range of applications in scientific research, including:
Pharmaceutical Research: It serves as a precursor for synthesizing various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It is employed as a reagent in organic synthesis, playing a role in the formation of complex organic compounds.
Pesticides: This compound exhibits pesticide properties and is used in eco-friendly pest control strategies.
Neuroprotection: It is an important intermediate in the synthesis of neuroprotective hydrazones used in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-Methylbenzoate involves its interaction with various molecular targets and pathways. For instance, in pharmaceutical applications, it may act as a precursor to active compounds that target specific receptors or enzymes involved in disease pathways . The exact mechanism can vary depending on the specific application and the molecular structure of the derived compounds.
Comparison with Similar Compounds
3-Methylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate:
Propyl benzoate: Another ester of benzoic acid with a propyl group, which can affect its solubility and reactivity compared to this compound.
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C8H7O2- |
---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
3-methylbenzoate |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |
InChI Key |
GPSDUZXPYCFOSQ-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC=C1)C(=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)[O-] |
Synonyms |
3-methylbenzoic acid 3-toluic acid 3-toluic acid, barium salt 3-toluic acid, cadmium salt 3-toluic acid, zinc salt m-toluate m-toluic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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